Pizuglanstat's structure is characterized by a piperazine ring substituted with a phenyl group and a morpholine moiety. The chemical name for pizuglanstat is 4-(1-methyl-1H-pyrrole-2-carbonyl)-N-(4-(4-(morpholine-4-carbonyl)piperidin-1-yl)phenyl)piperazine-1-carboxamide . The InChIKey for pizuglanstat is ZNFJGCDCPYTEKF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
Pizuglanstat functions primarily through the inhibition of hematopoietic prostaglandin D synthase, which plays a significant role in the inflammatory processes associated with Duchenne muscular dystrophy. The compound selectively inhibits the synthesis of prostaglandin D2 in both enzymatic assays and in vivo models . The specific reaction mechanisms involve binding to the active site of the enzyme, thereby preventing the conversion of prostaglandin H2 to prostaglandin D2.
The mechanism of action for pizuglanstat involves its selective inhibition of hematopoietic prostaglandin D synthase. By inhibiting this enzyme, pizuglanstat reduces the production of prostaglandin D2, which is implicated in exacerbating inflammation in muscle tissues affected by Duchenne muscular dystrophy. This action helps to mitigate the decline in motor function observed in patients with this condition .
Pizuglanstat is primarily being developed for the treatment of Duchenne muscular dystrophy. This condition is characterized by progressive muscle degeneration due to genetic mutations affecting dystrophin production. Pizuglanstat's ability to inhibit inflammation may provide a novel therapeutic approach to managing symptoms and improving motor function in affected patients. The compound is currently undergoing Phase III clinical trials to evaluate its efficacy and safety profile .
HPGDS (EC 2.5.1.29) is a sigma-class glutathione transferase responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) in hematopoietic lineage cells, including mast cells, eosinophils, and T-helper type 2 (Th2) cells [6]. The enzymatic reaction follows this stoichiometry:
PGH₂ + Glutathione → PGD₂ + Glutathione conjugates
PGD₂ functions as a potent lipid mediator that activates two G-protein-coupled receptors: DP1 (PTGDR) and DP2/CRTH2 (GPR44). These receptors mediate diverse pro-inflammatory effects, including:
Table 1: Selectivity Profile of Pizuglanstat (TAS-205)
Enzyme/Receptor | IC₅₀ or Kᵢ (nM) | Selectivity Ratio |
---|---|---|
HPGDS | 55.8 | 1 (Reference) |
LPGDS | >100,000 | >1,792 |
Cyclooxygenase-1 | >100,000 | >1,792 |
Cyclooxygenase-2 | >100,000 | >1,792 |
DP1 Receptor | >100,000 | >1,792 |
CRTH2 Receptor | >100,000 | >1,792 |
Pizuglanstat exhibits exceptional biochemical selectivity, demonstrating potent inhibition of HPGDS (IC₅₀ = 55.8 nM) with no significant activity against lipocalin-type prostaglandin D synthase (LPGDS), cyclooxygenase isoforms (COX-1, COX-2), or PGD₂ receptors (DP1, CRTH2) even at concentrations exceeding 100,000 nM [6]. This specificity is pharmacologically significant as it minimizes off-target effects on constitutive prostaglandin synthesis pathways. The compound achieves inhibition through competitive binding at the glutathione-binding site of HPGDS, effectively blocking the conjugation reaction essential for PGD₂ synthesis [6].
In Duchenne muscular dystrophy, the absence of dystrophin protein leads to recurrent muscle fiber damage, triggering chronic inflammation that paradoxically exacerbates tissue degeneration. HPGDS is markedly upregulated in necrotic muscle fibers and inflammatory infiltrates in both DMD patients and animal models [4] [8]. Key pathophysiological mechanisms linking HPGDS/PGD₂ to disease progression include:
Amplification of Inflammation: PGD₂ acts as a chemoattractant for neutrophils and macrophages, leading to sustained inflammatory cell infiltration in damaged muscle tissue. This creates a vicious cycle of inflammation and tissue damage [8].
Fibrosis Promotion: Chronic PGD₂ exposure stimulates fibroblast proliferation and collagen deposition through DP2 receptor activation. In the mdx mouse model of DMD, HPGDS inhibition with pizuglanstat analogs reduced fibrosis by approximately 30% in tibialis anterior muscle [8].
Impairment of Muscle Regeneration: Elevated PGD₂ levels inhibit the differentiation of satellite cells into mature myotubes, compromising endogenous muscle repair mechanisms. This effect is mediated through suppression of myogenic transcription factors including MyoD and myogenin [8].
Microvascular Dysfunction: PGD₂ induces vasodilation and vascular permeability, contributing to edema formation in damaged muscle tissue. This microvascular dysfunction may further compromise nutrient and oxygen delivery to regenerating fibers [6].
Table 2: Pathophysiological Changes in DMD Muscle and HPGDS/PGD₂ Involvement
Pathological Feature | HPGDS/PGD₂ Contribution | Effect of HPGDS Inhibition |
---|---|---|
Muscle Necrosis | Upregulated in necrotic fibers; PGD₂ enhances leukocyte-mediated damage | 20-25% reduction in necrotic area in mdx mice [8] |
Fibrosis | Stimulates fibroblast collagen production | ~30% reduction in collagen deposition [8] |
Regenerating Fibers | Inhibits satellite cell differentiation | Increased centronucleated fibers (indicator of regeneration) [8] |
Inflammatory Infiltrate | Chemoattractant for eosinophils, macrophages | Reduced CD68+ macrophages in muscle tissue [8] |
Serum Biomarkers | Elevated creatine kinase (CK-MM) | ~50% reduction in serum CK-MM activity [8] |
Clinical evidence supports the relevance of this pathway in human DMD. Patients demonstrate significantly elevated urinary concentrations of tetranor-prostaglandin D metabolite (t-PGDM), a stable PGD₂ metabolite, with levels increasing with disease progression. Notably, t-PGDM/Creatinine ratios exceed 5.0 ng/mg in DMD patients aged ≥8 years, correlating with functional decline [4] [10].
The therapeutic rationale for pizuglanstat in DMD stems from multiple compelling factors that address critical limitations of current therapies:
Mutation-Agnostic Mechanism: Unlike exon-skipping therapies or stop-codon readthrough agents that target specific dystrophin mutations (affecting only subsets of patients), HPGDS inhibition addresses the downstream inflammatory pathology common to all DMD patients regardless of their specific dystrophin mutation [3] [10]. This universal applicability potentially extends treatment to the entire DMD population.
Complementary Mechanism to Corticosteroids: While corticosteroids remain standard care for DMD, their long-term use causes debilitating side effects including osteoporosis, growth retardation, and metabolic disturbances. Pizuglanstat offers a non-steroidal anti-inflammatory approach that specifically targets the PGD₂ pathway implicated in muscle necrosis. In clinical studies, approximately 80% of participants received background steroid therapy alongside TAS-205 without observed safety concerns, suggesting potential for combination regimens [10].
Disease-Modifying Potential: Evidence suggests HPGDS inhibition may modify disease progression beyond symptomatic management. In a Phase II trial, DMD patients receiving pizuglanstat demonstrated:
Biochemical Target Engagement: Clinical studies consistently demonstrate pizuglanstat's ability to engage its molecular target in humans. After administration, plasma concentrations peak within 0.5 hours with a geometric mean half-life of 7.7 hours [1]. This pharmacokinetic profile supports twice-daily dosing to maintain therapeutic concentrations. Importantly, Phase I studies confirmed dose-dependent reductions in urinary PGD₂ metabolites, verifying biochemical efficacy across the dose range of 1.67–13.33 mg/kg [4].
Table 3: Comparative Therapeutic Approaches in DMD Development
Therapeutic Approach | Example Agents | Primary Target | Patient Applicability | Potential Limitations |
---|---|---|---|---|
HPGDS Inhibition | Pizuglanstat (TAS-205) | Inflammatory pathway | All DMD patients | Requires chronic administration |
Exon Skipping | Eteplirsen, Golodirsen | Specific dystrophin exons | Mutation-specific subsets (~13% for exon 51 skipping) | Limited applicability; repeated administration |
Gene Therapy | Delandistrogene moxeparvovec | Microdystrophin delivery | Ambulatory patients aged 4-5 | Immunogenicity; limited durability; high cost |
Anti-fibrotic | Pamrevlumab | CTGF | All DMD patients | Targets late-stage pathology |
HDAC Inhibition | Givinostat | Epigenetic regulation | All DMD patients | Potential hematological side effects |
Potential Synergistic Effects: Preclinical evidence suggests HPGDS inhibitors may complement other therapeutic mechanisms. In allergic rhinitis models, TAS-205 demonstrated additive effects when combined with montelukast (a leukotriene receptor antagonist) or fexofenadine (an antihistamine) [6]. While not yet evaluated in DMD, this suggests potential for future combination approaches targeting multiple inflammatory pathways.
The ongoing Phase III REACH-DMD study (NCT04587908) aims to confirm these benefits in a larger patient population over 52 weeks of treatment, with results anticipated to support regulatory approval applications [3] [7]. This trial represents a critical step in evaluating whether HPGDS inhibition can deliver meaningful disease modification for DMD patients across all stages of this progressive neuromuscular disorder.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7